![molecular formula C23H21NO3 B2662741 (2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one CAS No. 1414079-57-4](/img/structure/B2662741.png)
(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H21NO3 and its molecular weight is 359.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research has focused on the synthesis and chemical behavior of compounds with structural similarities, showcasing the versatility of these molecules in organic synthesis. For instance, Acid-catalyzed ring-opening reactions of related compounds lead to the formation of new substituted dibenzoxanthenes, diarylmethanes, and calix[4]resorcinols, indicating potential applications in creating complex chemical structures for various uses (Gazizov et al., 2015). Similarly, synthesis of β-(o-hydroxybenzyl)pyridines through three-component condensation highlights the compound's role in synthesizing pyridine derivatives, essential in medicinal chemistry and material science (Osipov et al., 2018).
Biological Applications
The potential anticancer activities of structurally related compounds have been explored, with some derivatives showing significant cytotoxicity against breast and colon cancer cell lines. This highlights the compound's relevance in developing new therapeutic agents. For example, iodine-catalyzed synthesis of pyrrolidin-2-one derivatives has revealed potent PI3K inhibitors, suggesting a pathway for treating cancers (Muralidharan et al., 2017).
Material Science and Polymer Chemistry
The electropolymerization of bis(pyrrol-2-yl) arylenes, closely related to the structural elements of the compound , has been studied for creating conducting polymers . These polymers exhibit low oxidation potentials and high stability, indicating their potential in electronic and optoelectronic applications (Sotzing et al., 1996).
Novel Sensing and Detection Applications
Compounds incorporating elements like pyrrolidine have been employed in developing pH probes , demonstrating high selectivity and sensitivity for pH variations, which is crucial for environmental monitoring and biomedical diagnostics (Liu et al., 2017).
Propiedades
IUPAC Name |
(E)-1-(1-hydroxynaphthalen-2-yl)-3-(3-hydroxy-4-pyrrolidin-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c25-21(19-10-9-17-5-1-2-6-18(17)23(19)27)12-8-16-7-11-20(22(26)15-16)24-13-3-4-14-24/h1-2,5-12,15,26-27H,3-4,13-14H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGNYAWNIOBMGU-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=CC(=O)C3=C(C4=CC=CC=C4C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=C/C(=O)C3=C(C4=CC=CC=C4C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
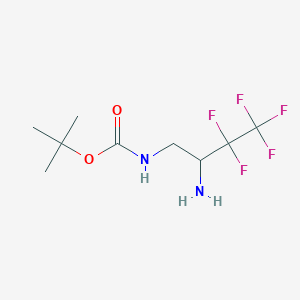
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B2662659.png)
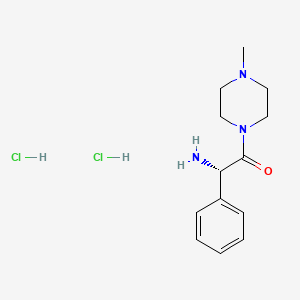
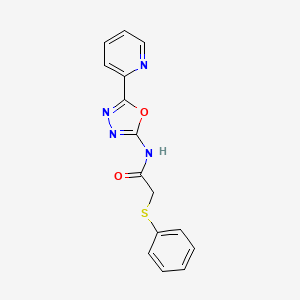
![N-(2,5-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2662664.png)
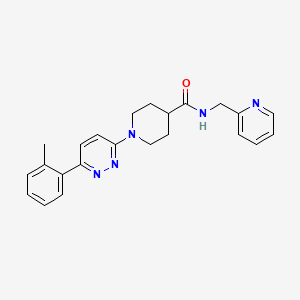
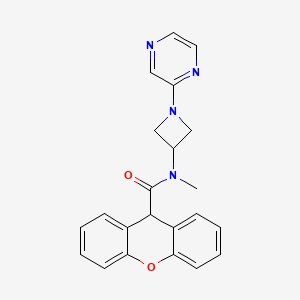
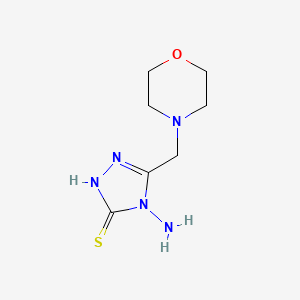
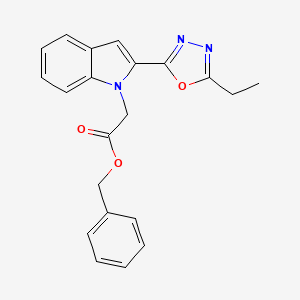
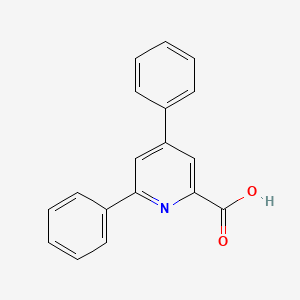
![1-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2662675.png)


![2-Amino-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B2662679.png)
